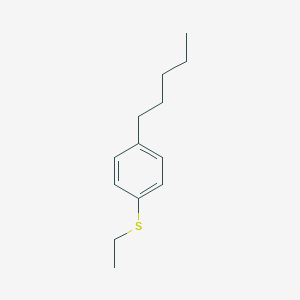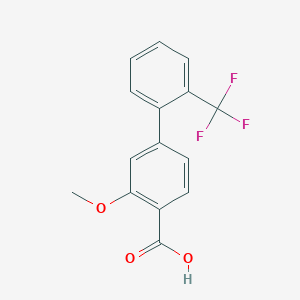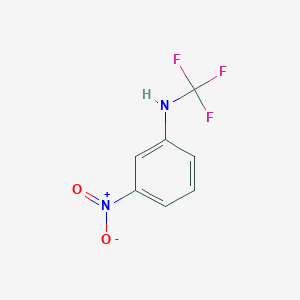
2,6-Dichloro-4-trifluoromethylphenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is a chemical compound with the molecular formula C8H2Cl2F3NO. It is an aromatic isocyanate, characterized by the presence of both chlorine and trifluoromethyl groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including the synthesis of pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate typically involves the reaction of 2,6-Dichloro-4-trifluoromethylphenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
2,6-Dichloro-4-trifluoromethylphenylamine+Phosgene→2,6-Dichloro-4-trifluoromethylphenyl isocyanate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in a solvent such as toluene or chlorobenzene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-trifluoromethylphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Hydrolyzes the isocyanate group to form the corresponding amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学的研究の応用
2,6-Dichloro-4-trifluoromethylphenyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers and other materials.
作用機序
The mechanism of action of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
2,6-Dichloro-4-trifluoromethylphenylamine: The precursor to the isocyanate compound.
2,6-Dichloro-4-(trifluoromethylthio)phenyl isocyanate: A related compound with a trifluoromethylthio group instead of a trifluoromethyl group.
4-Amino-3,5-dichlorobenzotrifluoride: Another related compound with similar structural features.
Uniqueness
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates. This makes it valuable in specific synthetic applications and research contexts.
特性
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPXOXVLOQYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B6325715.png)

